



Application Notes and Protocols for Methylamino-PEG3-t-butyl ester in Bioconjugation

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| Compound of Interest | | |
|----------------------|--------------------------------|-----------|
| Compound Name: | Methylamino-PEG3-t-butyl ester | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG3-t-butyl ester is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[3]

This linker features two distinct reactive moieties connected by a hydrophilic polyethylene glycol (PEG) spacer. The methylamino group provides a nucleophile for conjugation to electrophilic groups, while the t-butyl ester protects a carboxylic acid functionality. This orthogonal design allows for a controlled, stepwise conjugation of two different molecules, a critical feature in the assembly of complex bioconjugates like PROTACs.[4] The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.[5]

These application notes provide a comprehensive guide to the use of **Methylamino-PEG3-t-butyl ester** in bioconjugation, with a focus on its application in the synthesis of PROTACs. Detailed protocols for conjugation and deprotection are provided, along with recommendations for reaction optimization and analysis of the final conjugate.



Chemical Properties and Handling

| Property | Value |
|-------------------|---|
| Molecular Formula | C13H27NO5 |
| Molecular Weight | 277.36 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in most organic solvents (e.g., DMF, DMSO, DCM) |
| Storage | Store at -20°C, protected from moisture |

Safety Precautions:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this reagent.
- Handle in a well-ventilated area or in a chemical fume hood.
- Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
- Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Experimental Protocols

This section details a two-step protocol for the synthesis of a PROTAC using **Methylamino-PEG3-t-butyl ester**. The first step involves the conjugation of a "warhead" (a ligand for the target protein) containing a carboxylic acid to the methylamino group of the linker. The second step involves the deprotection of the t-butyl ester, followed by conjugation of an E3 ligase ligand.

Protocol 1: EDC/NHS Coupling of a Carboxylic Acid-Containing Molecule to the Methylamino Group

This protocol describes the activation of a carboxylic acid on the molecule of interest (e.g., a warhead for the target protein) using EDC and NHS, followed by reaction with the methylamino group of the linker.



Materials:

- Molecule of interest with a carboxylic acid group (Molecule-COOH)
- Methylamino-PEG3-t-butyl ester
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M MES buffer, pH 4.7-6.0 for the activation step.
- Quenching solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
- Purification system (e.g., HPLC, flash chromatography)

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve Molecule-COOH (1 equivalent) in anhydrous DMF or DMSO.
 - Add NHS or sulfo-NHS (1.5 equivalents) to the solution.
 - Add EDC (1.5 equivalents) to the reaction mixture.
 - Stir the reaction at room temperature for 15-30 minutes to form the NHS ester. For optimal activation, this step can be performed in MES buffer at pH 4.7-6.0.[6]
- Conjugation to Methylamino-PEG3-t-butyl ester:
 - Dissolve Methylamino-PEG3-t-butyl ester (1.2 equivalents) in anhydrous DMF or DMSO.
 - If the activation step was performed in MES buffer, adjust the pH of the activated
 Molecule-COOH solution to 7.2-7.5 with a suitable buffer (e.g., PBS).



- Add the Methylamino-PEG3-t-butyl ester solution to the activated Molecule-COOH.
- Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
- · Quenching and Purification:
 - Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM and stir for 15 minutes.
 - Purify the resulting conjugate (Molecule-linker) by reverse-phase HPLC or flash chromatography.
- Characterization:
 - Confirm the identity and purity of the conjugate using LC-MS and NMR.

Quantitative Data (Representative):

| Parameter | Expected Value |
|----------------------------|----------------|
| Conjugation Efficiency | 70-90% |
| Yield (after purification) | 50-80% |

Note: These values are estimates and will vary depending on the specific molecules being conjugated. Optimization of reaction conditions (e.g., stoichiometry, reaction time, temperature) is recommended.

Protocol 2: Deprotection of the t-butyl Ester and Conjugation of a Second Molecule

This protocol describes the removal of the t-butyl protecting group to reveal a free carboxylic acid, which can then be coupled to an amine-containing molecule (e.g., an E3 ligase ligand).

Materials:

Molecule-linker conjugate from Protocol 1



- Trifluoroacetic acid (TFA) or Zinc Bromide (ZnBr2)[7][8]
- Dichloromethane (DCM)
- Amine-containing molecule (e.g., E3 ligase ligand)
- EDC and NHS (or other coupling reagents like HATU/DIPEA)
- Anhydrous DMF or DMSO
- Purification system (e.g., HPLC, flash chromatography)

Procedure:

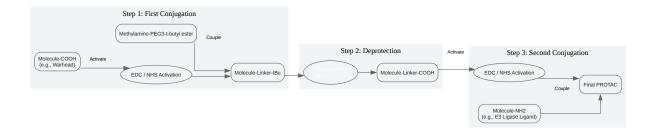
- t-butyl Ester Deprotection:
 - Method A (TFA): Dissolve the Molecule-linker conjugate in DCM. Add a solution of 20-50%
 TFA in DCM. Stir at room temperature for 1-4 hours. Monitor the reaction by LC-MS.
 - Method B (ZnBr2): Dissolve the Molecule-linker conjugate in DCM. Add ZnBr2 (2-5 equivalents). Stir at room temperature for 4-24 hours. Monitor the reaction by LC-MS.[7][8]
 - Upon completion, remove the solvent and excess acid under reduced pressure. Coevaporate with DCM or another suitable solvent to ensure complete removal of the deprotection reagent.
- Conjugation of the Second Molecule:
 - Follow the EDC/NHS coupling procedure described in Protocol 3.1 to conjugate the deprotected Molecule-linker (now with a free carboxylic acid) to the amine-containing second molecule. Alternatively, peptide coupling reagents such as HATU with a nonnucleophilic base like DIPEA can be used.[9]
- Purification and Characterization:
 - Purify the final bioconjugate (e.g., PROTAC) using reverse-phase HPLC.



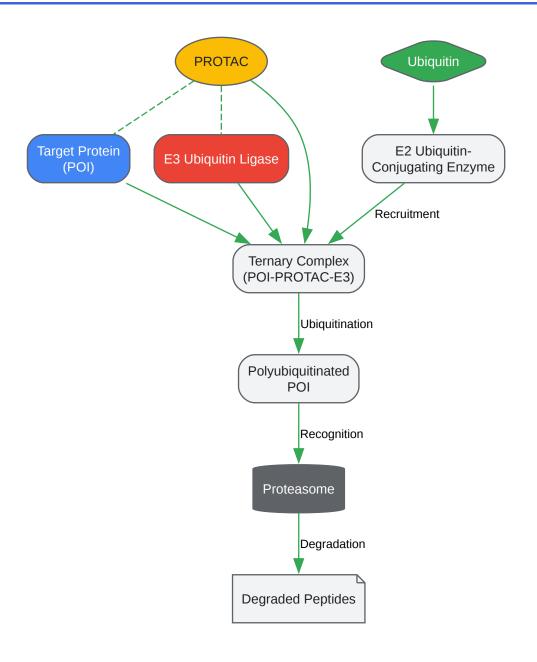
 Characterize the final product by LC-MS and NMR to confirm its identity, purity, and integrity.

Visualization of Workflows and Pathways Experimental Workflow









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